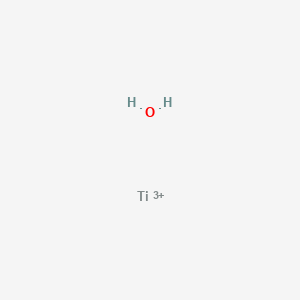
Titanium(3+);hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Titanium(3+);hydrate can be synthesized through various methods. One common approach involves the reduction of titanium(IV) compounds. For instance, titanium(IV) chloride can be reduced using a suitable reducing agent like aluminum in the presence of hydrochloric acid to produce titanium(III) chloride, which can then be hydrated to form this compound .
Another method involves the hydrothermal synthesis using tetrabutyl titanate as the titanium source and hydrazine hydrate as the reducing agent. This method allows for the in-situ formation of this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes. The reduction of titanium dioxide using hydrogen at high temperatures is one such method. This process is followed by hydration under controlled conditions to obtain the desired hydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Titanium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: Titanium(3+) can be oxidized to titanium(4+) in the presence of oxidizing agents.
Reduction: It can be reduced further to titanium(2+) under strong reducing conditions.
Substitution: Ligand substitution reactions where water molecules are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Hydrogen, hydrazine, and other strong reducers.
Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions to ensure the stability of the titanium(3+) state.
Major Products
Oxidation: Titanium(IV) compounds such as titanium dioxide.
Reduction: Titanium(II) compounds.
Substitution: Various titanium complexes depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Titanium(3+);hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems due to its unique redox properties.
Industry: Utilized in the production of advanced materials, including high-strength alloys and coatings.
Mecanismo De Acción
The mechanism by which titanium(3+);hydrate exerts its effects is primarily through its redox activity. The titanium(3+) ion can readily participate in electron transfer reactions, making it an effective catalyst. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, facilitating their transformation through redox processes .
Comparación Con Compuestos Similares
Similar Compounds
Titanium(III) chloride: A common titanium(III) compound used in similar applications.
Titanium(III) bromide: Another halide of titanium(III) with comparable properties.
Titanium(III) fluoride: Known for its use in specialized chemical reactions.
Uniqueness
Titanium(3+);hydrate is unique due to its hydration state, which imparts distinct properties compared to its anhydrous counterparts. The presence of water molecules can influence its reactivity, stability, and solubility, making it suitable for specific applications where these properties are advantageous .
Propiedades
Número CAS |
23335-62-8 |
|---|---|
Fórmula molecular |
H2OTi+3 |
Peso molecular |
65.882 g/mol |
Nombre IUPAC |
titanium(3+);hydrate |
InChI |
InChI=1S/H2O.Ti/h1H2;/q;+3 |
Clave InChI |
ZLMQAAZPZZRFJL-UHFFFAOYSA-N |
SMILES canónico |
O.[Ti+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




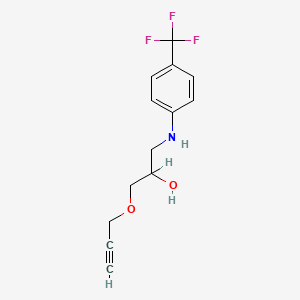
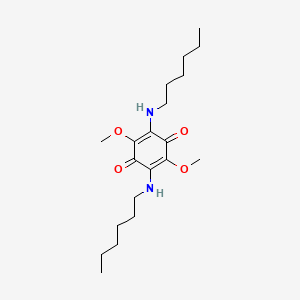


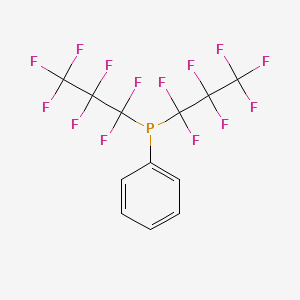
![2,7,8-Trioxa-1-phosphabicyclo[3.2.1]octane](/img/structure/B14713935.png)

![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)
![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)
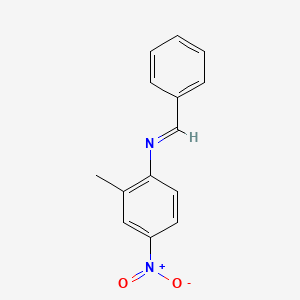
![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[3-(2-Hydroxyphenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14713980.png)
